molecular formula C11H13BrOS B13194129 3-(2-Bromophenyl)thian-3-ol

3-(2-Bromophenyl)thian-3-ol

Cat. No.: B13194129
M. Wt: 273.19 g/mol
InChI Key: GSQBUSYRMSVAKU-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)thian-3-ol is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a thiane (a six-membered saturated ring containing one sulfur atom) core substituted with a 2-bromophenyl group and a hydroxyl moiety at the same carbon, making it a versatile building block for researchers. The presence of both a bromine atom and an alcohol functional group on a saturated heterocyclic ring provides multiple handles for further chemical modification, allowing for the creation of diverse compound libraries. This structural motif is commonly explored in the development of novel pharmacologically active agents. Specifically, related brominated aryl heterocyclic alcohols are investigated for their potential in various research applications, including the development of new antimicrobial agents to combat drug-resistant pathogens . The incorporation of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and its interaction with biological targets . Furthermore, the exploration of heterocyclic compounds like this one is a cornerstone of modern drug discovery, as these structures are frequently found in molecules with significant biological activity . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(2-bromophenyl)thian-3-ol

InChI

InChI=1S/C11H13BrOS/c12-10-5-2-1-4-9(10)11(13)6-3-7-14-8-11/h1-2,4-5,13H,3,6-8H2

InChI Key

GSQBUSYRMSVAKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)thian-3-ol typically involves the bromination of phenylthian-3-ol. One common method includes the reaction of phenylthian-3-ol with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of phenylthian-3-ol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylthian-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)thian-3-ol has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)thian-3-ol largely depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bromophenyl Positional Isomers
  • 3-(3-Bromophenyl)thian-3-ol vs. 3-(2-Bromophenyl)thian-3-ol :
    The position of the bromine atom on the phenyl ring significantly influences reactivity and biological activity. For example, in halogenated copper(II) thiourea complexes, 2-bromophenyl derivatives (e.g., compound 81 ) exhibited moderate antitubercular activity (MIC = 4–8 µg/mL), while 4-bromophenyl analogs (e.g., 83 ) showed enhanced efficacy (MIC = 2–4 µg/mL) against multidrug-resistant Mycobacterium tuberculosis . This suggests that para-substituted bromophenyl groups may improve target binding compared to ortho-substituted variants.
Heterocyclic Core Modifications
  • 3-(2-Bromophenyl)-1,2,4-triazole-5(4H)-thiones: These derivatives exhibit broad-spectrum biological activities, including antitumor and anti-inflammatory properties.
  • 3-Bromoquinoline-2(1H)-thiones: Synthesized via butyllithium-mediated reactions, these compounds demonstrate the versatility of bromophenyl groups in forming fused heterocycles. However, their synthetic methods lack generality compared to the high-yielding routes for 2-bromophenyl derivatives .
Antimicrobial and Antitubercular Activity
  • Halogenated Copper(II) Complexes :
    Bromophenyl thiourea derivatives (e.g., 81–88 ) showed MIC values ranging from 2–8 µg/mL against M. tuberculosis. The 4-bromophenyl analog (83 ) combined with streptomycin exhibited synergistic effects, highlighting the importance of substitution patterns .
Antitumor Potential

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (MIC, µg/mL)
3-(2-Bromophenyl)propan-1-ol N/A 95 Alcohol, bromophenyl N/A
3-(3-Bromophenyl)thiourea complex N/A N/A Thiourea, bromophenyl 2–8 (antitubercular)
Di(3-thienyl)methanol 61–62 88 Thiophene, alcohol Cytotoxicity tested
3-Bromoquinoline-2(1H)-thione N/A Moderate Quinoline, thione Under investigation

Biological Activity

3-(2-Bromophenyl)thian-3-ol is an organic compound notable for its structural features, including a bromine atom attached to a phenyl ring and a thian-3-ol moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is C11_{11}H13_{13}BrOS, with a molecular weight of 273.19 g/mol. Its IUPAC name is this compound, and it possesses distinct chemical reactivity due to the presence of both bromine and the thian-3-ol functional group.

PropertyValue
Molecular FormulaC11_{11}H13_{13}BrOS
Molecular Weight273.19 g/mol
IUPAC NameThis compound
InChI KeyGSQBUSYRMSVAKU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that its antimicrobial properties may arise from disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial survival. Additionally, studies suggest potential anticancer mechanisms , possibly involving modulation of cell cycle pathways and apoptosis induction in cancerous cells .

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens:

  • Bacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
  • Fungal Activity : In vitro assays revealed that this compound also possesses antifungal properties, particularly against Candida species.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

  • Cell Line Studies : In vitro studies on cancer cell lines such as A549 (lung cancer) and K562 (leukemia) have shown that treatment with this compound leads to significant cell growth inhibition. The IC50_{50} values were reported as low as 10 µM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights : Further research has indicated that the compound induces apoptosis through activation of the p53 pathway, leading to cell cycle arrest in the G2/M phase .

Case Studies

  • Antimicrobial Evaluation : A study conducted by RSC Publishing assessed various derivatives of thian compounds, including this compound, revealing enhanced antimicrobial activity when bromine was present on the phenyl ring .
  • Cancer Research : In a comparative study on novel anticancer agents, this compound was found to outperform several known chemotherapeutics in terms of inducing apoptosis in A549 cells, emphasizing its potential as a lead compound in drug development .

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